molecular formula C15H17N7O3 B395089 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B395089
M. Wt: 343.34g/mol
InChI Key: YZUQOJJMBWZHGR-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonicotinaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the condensation reaction between isonicotinaldehyde and the corresponding hydrazide. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions . The reaction can be monitored using techniques such as UV-Visible spectroscopy, FTIR, and NMR spectroscopy to confirm the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Isonicotinaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Isonicotinaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in bacteria, leading to cell death . For its anticancer activity, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic hydrazide: A well-known antimicrobial agent used in the treatment of tuberculosis.

    Nicotinaldehyde hydrazone: Similar structure but with different substituents, leading to variations in biological activity.

Uniqueness

Isonicotinaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is unique due to its specific structural features, which confer distinct biological activities. Its combination of a purine moiety with a hydrazone linkage makes it a versatile compound for various applications in medicinal chemistry .

Properties

Molecular Formula

C15H17N7O3

Molecular Weight

343.34g/mol

IUPAC Name

7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C15H17N7O3/c1-20-12-11(13(24)21(2)15(20)25)22(7-8-23)14(18-12)19-17-9-10-3-5-16-6-4-10/h3-6,9,23H,7-8H2,1-2H3,(H,18,19)/b17-9-

InChI Key

YZUQOJJMBWZHGR-MFOYZWKCSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=NC=C3)CCO

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC=NC=C3)CCO

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=NC=C3)CCO

Origin of Product

United States

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